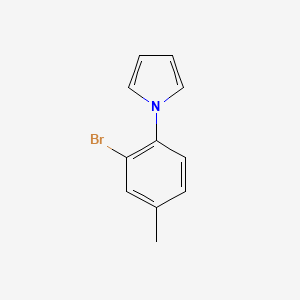

1-(2-bromo-4-methylphenyl)-1H-pyrrole

描述

Overview of Pyrrole (B145914) and N-Arylpyrrole Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of numerous natural products, including heme, chlorophyll, and vitamin B12. numberanalytics.comnih.gov Its electron-rich nature makes it highly reactive towards electrophiles and a versatile building block in organic synthesis. numberanalytics.com When the pyrrole nitrogen is substituted with an aryl group, the resulting N-arylpyrrole scaffold gains significant attention in medicinal chemistry and materials science. numberanalytics.comresearchgate.net

N-arylpyrroles are considered "privileged scaffolds" in drug discovery, as they are found in a wide array of biologically active compounds exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.govresearchgate.net The versatility of this scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. scilit.comnih.gov In materials science, the pyrrole core is integral to the development of organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs). numberanalytics.com

Table 1: Physicochemical Properties of Pyrrole

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅N |

| Molar Mass | 67.091 g·mol⁻¹ |

| Appearance | Colorless volatile liquid |

| Density | 0.967 g/cm³ |

| Boiling Point | 129 to 131 °C |

| Acidity (pKa of N-H) | 16.5 |

| Basicity (pKa of conjugate acid) | -3.8 |

Data sourced from references numberanalytics.comwikipedia.org

The synthesis of N-arylpyrroles is well-established, with several named reactions providing efficient routes to these valuable compounds. Key methods include the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, and transition-metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org The two most prominent cross-coupling methods are the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org

Ullmann Condensation: A copper-catalyzed reaction that typically requires high temperatures to couple an aryl halide with a nucleophile, such as pyrrole. wikipedia.orgslideshare.netmdpi.com

Buchwald-Hartwig Amination: A more modern, palladium-catalyzed method that often proceeds under milder conditions and with greater functional group tolerance, coupling aryl halides or triflates with amines. wikipedia.orgacsgcipr.orgorganic-chemistry.org

The Role of Brominated Phenyl Substituents in Modulating Molecular Architecture and Reactivity

The introduction of a bromine atom onto the phenyl substituent of an N-arylpyrrole, as seen in 1-(2-bromo-4-methylphenyl)-1H-pyrrole, profoundly influences the molecule's properties and reactivity. Halogen substituents can alter a compound's electronic characteristics through inductive and resonance effects. researchgate.net Specifically, the bromine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect (p-π conjugation), where its lone pair electrons can delocalize into the aromatic ring. researchgate.net

This halogenation serves several critical functions in synthetic chemistry:

Reactive Handle: The carbon-bromine bond is a key functional group for further molecular elaboration. It readily participates in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and additional Buchwald-Hartwig aminations, allowing for the introduction of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.orgacs.org This makes brominated compounds valuable intermediates in the synthesis of more complex molecules.

Modulation of Physicochemical Properties: The presence of a heavy atom like bromine can influence properties such as lipophilicity and crystal packing. The "heavy atom effect" can also impact the photophysical properties of a molecule, which is relevant in materials science applications. researchgate.net

Directing Group: In electrophilic aromatic substitution reactions, the bromine atom acts as an ortho-, para-director, guiding the position of incoming electrophiles on the phenyl ring. youtube.comlibretexts.org

Research Trajectory of this compound within Contemporary Chemical Research

While specific, in-depth research focused exclusively on this compound is not extensively documented in mainstream literature, its significance lies in its role as a versatile synthetic intermediate. Its structure combines the desirable N-arylpyrrole scaffold with a strategically placed bromine atom, making it a valuable precursor for creating libraries of more complex derivatives for biological screening or materials development.

The research trajectory for this compound can be understood through its potential applications:

Intermediate for Cross-Coupling: The primary utility of this compound is as a building block. The bromo-substituent at the ortho position of the phenyl ring is primed for reactions that can introduce new functional groups, leading to the synthesis of novel ligands, potential pharmaceutical agents, or functional materials.

Scaffold for Medicinal Chemistry: Researchers can utilize this compound as a starting point to synthesize derivatives for evaluation as, for example, antimicrobial or anticancer agents, following the established biological activity of the broader N-arylpyrrole class. nih.govontosight.ainih.gov

Progenitor for Polycyclic Aromatic Systems: Through intramolecular cyclization reactions involving the bromine and pyrrole ring substituents (if present), it could serve as a precursor to fused heterocyclic systems.

The synthesis of this compound would likely be achieved through standard N-arylation methods. A common laboratory-scale approach is the Paal-Knorr synthesis, reacting 2,5-dimethoxytetrahydrofuran (B146720) with 2-bromo-4-methylaniline (B145976). organic-chemistry.orgchemicalbook.com Alternatively, for larger-scale or industrial applications, palladium- or copper-catalyzed cross-coupling reactions between pyrrole and 1,2-dibromo-4-methylbenzene or 2-bromo-1-iodo-4-methylbenzene (B47834) would be employed.

Table 2: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrN |

| Molecular Weight | 236.11 g/mol |

| General Class | N-Arylpyrrole, Halogenated Aromatic |

| Key Functional Groups | Pyrrole, Bromophenyl |

| Potential Synthesis Routes | Paal-Knorr Synthesis, Ullmann Condensation, Buchwald-Hartwig Amination |

Data derived from compound structure and general chemical knowledge. scbt.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-bromo-4-methylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOGUJBMHXFQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405839 | |

| Record name | 1-(2-bromo-4-methylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142044-85-7 | |

| Record name | 1-(2-bromo-4-methylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Transformation Studies of 1 2 Bromo 4 Methylphenyl 1h Pyrrole Derivatives

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Nucleus

The pyrrole ring is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The delocalization of the nitrogen lone pair into the ring increases its electron density, rendering it significantly more reactive than benzene. nih.gov Consequently, EAS reactions on the pyrrole nucleus of 1-(2-bromo-4-methylphenyl)-1H-pyrrole can be achieved under mild conditions.

The regioselectivity of these substitutions is predominantly governed by the stability of the cationic intermediate (the σ-complex). Attack at the C2 (α) position is generally favored over the C3 (β) position because the resulting intermediate is stabilized by a greater number of resonance structures. However, in the case of this compound, the bulky ortho-bromophenyl substituent can exert considerable steric hindrance at the adjacent C2 position of the pyrrole ring. This steric effect can influence the regioselectivity, potentially leading to a mixture of C2 and C3 substituted products, or favoring substitution at the less hindered C5 position.

Common electrophilic substitution reactions applicable to this substrate include:

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto the pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). libretexts.orgwikipedia.orgwikipedia.org The steric hindrance of the N-aryl group is a key factor in determining the ratio of C2 to C3 formylation. nih.gov For this compound, formylation is expected to occur, with the exact isomer distribution depending on the precise reaction conditions.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride and a Lewis acid catalyst. The choice of Lewis acid can significantly impact regioselectivity; stronger acids may favor different isomers compared to milder ones. organic-chemistry.org

Halogenation: Pyrroles react readily with halogens. Due to the high reactivity, mild halogenating agents are often employed to prevent polyhalogenation and polymerization.

Nitration: The nitration of pyrrole requires carefully controlled, mild conditions, such as using nitric acid in acetic anhydride, as strong acidic media (e.g., a mixture of nitric and sulfuric acids) can lead to polymerization. libretexts.orgsci-hub.se The primary product expected is the 2-nitropyrrole derivative, although steric factors could again play a role. chemrxiv.org

The table below summarizes the expected outcomes of key electrophilic aromatic substitution reactions on the pyrrole nucleus of the title compound.

| Reaction | Reagents | Expected Major Product(s) | Notes |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-2-carbaldehyde | The ratio of C2 to C3/C5 isomers is sensitive to steric hindrance. nih.gov |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(2-bromo-4-methylphenyl)-2-acetyl-1H-pyrrole | Regioselectivity can be influenced by the choice of Lewis acid catalyst. organic-chemistry.org |

| Nitration | HNO₃, Acetic Anhydride | 1-(2-bromo-4-methylphenyl)-2-nitro-1H-pyrrole | Requires mild conditions to prevent polymerization. libretexts.orgsci-hub.se |

Reactions Involving the Bromine Substituent as a Functional Handle

The bromine atom on the phenyl ring serves as a versatile functional handle, enabling a wide array of transformations, particularly transition metal-catalyzed cross-coupling reactions. This reactivity is central to the construction of more complex molecular architectures based on the 1-(4-methylphenyl)-1H-pyrrole scaffold.

Nucleophilic Aromatic Substitution Pathways on Brominated Aryl Groups

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The classic SNAr mechanism proceeds via an addition-elimination sequence involving a negatively charged Meisenheimer complex intermediate. libretexts.orgnih.gov For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgorganic-chemistry.org These groups are necessary to stabilize the anionic intermediate.

In the case of this compound, the phenyl ring lacks strong electron-withdrawing groups. It is substituted with a methyl group (weakly electron-donating) and a pyrrolyl group. Consequently, the bromine atom is not activated towards traditional SNAr reactions, which would require harsh conditions of high temperature and pressure with potent nucleophiles.

However, alternative pathways for nucleophilic substitution exist:

Benzyne Mechanism: Under conditions of very strong bases, such as sodium amide (NaNH₂), an elimination-addition mechanism can occur through a highly reactive benzyne intermediate. This pathway is not regioselective and can lead to mixtures of products.

Copper-Catalyzed Substitution (Ullmann-type Reactions): A more synthetically useful approach for unactivated aryl bromides is copper-catalyzed nucleophilic substitution. These reactions allow for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under conditions that are typically milder than those required for the uncatalyzed SNAr. semanticscholar.org This methodology is particularly relevant for coupling with various nucleophiles like amines, alcohols, and thiols.

Given the substrate's structure, copper-catalyzed cross-coupling reactions represent a more viable and controlled strategy for achieving nucleophilic substitution on the brominated aryl group compared to the classical SNAr pathway. semanticscholar.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom in this compound is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.organu.edu.au

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org It is a robust and widely used method for forming new carbon-carbon bonds, allowing for the synthesis of biaryl compounds. The reaction generally has high functional group tolerance.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This transformation is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org It is the most common method for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org It requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction has largely replaced harsher classical methods for the synthesis of aryl amines. acsgcipr.org

The following table provides illustrative examples of these key cross-coupling reactions applied to this compound.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Expected Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(4-methyl-[1,1'-biphenyl]-2-yl)-1H-pyrrole |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(4-methyl-2-(phenylethynyl)phenyl)-1H-pyrrole |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(1-(2-(1H-pyrrol-1-yl)-5-methylphenyl)morpholine) |

Axial Chirality and Atroposelective Transformations

The concept of axial chirality arises from hindered rotation around a single bond, leading to non-superimposable, mirror-image stereoisomers known as atropisomers. In N-arylpyrrole systems, this phenomenon can occur when bulky substituents are present at the ortho positions of the N-aryl ring and/or at the C2 and C5 positions of the pyrrole ring. These substituents create a steric barrier that restricts free rotation around the C-N bond.

The compound this compound possesses a substituent at one of the ortho positions of the phenyl ring (the bromine atom). While this single ortho substituent introduces a barrier to rotation, the molecule itself is achiral as it possesses a plane of symmetry. However, the introduction of a second, different substituent at either the other ortho position (C6) of the phenyl ring or at one of the adjacent pyrrole positions (C2 or C5) can render the molecule chiral and capable of existing as a stable pair of atropisomers.

Atroposelective Synthesis of Axially Chiral N-Arylpyrroles

Atroposelective synthesis refers to methods that selectively produce one atropisomer over the other. The development of such methodologies for N-arylpyrroles is an active area of research, driven by the importance of axially chiral compounds in catalysis and medicinal chemistry.

For derivatives of this compound, atroposelectivity can be achieved through several strategies:

Chiral Auxiliary-Directed Synthesis: A chiral auxiliary can be temporarily attached to the molecule to direct the formation of a new stereocenter or to influence the orientation of a key bond-forming step, thereby favoring the formation of one atropisomer.

Asymmetric Catalysis: A chiral catalyst can be used to control the stereochemical outcome of a reaction that establishes the chiral axis. For example, an atroposelective cross-coupling reaction could be used to introduce a bulky group at the C2 position of the pyrrole ring or the C6 position of the phenyl ring, with the chiral catalyst dictating which atropisomeric conformation is formed preferentially.

Dynamic Kinetic Resolution: If the atropisomers can interconvert under the reaction conditions (i.e., the rotational barrier is surmountable with heating), a chiral catalyst or reagent can be used to react with one enantiomer faster than the other, effectively converting a racemic mixture into a single, enantiomerically enriched product.

The synthesis of axially chiral biaryls through atroposelective Suzuki coupling is a well-established field. Similar principles can be applied to the synthesis of axially chiral N-aryl heterocycles. For instance, a palladium-catalyzed Suzuki coupling of a 1-(2,6-dibromophenyl)-1H-pyrrole derivative with a boronic acid could be rendered atroposelective by using a chiral phosphine ligand. This would create a sterically congested C-C bond, and the chiral environment provided by the ligand would favor the formation of one atropisomer.

Kinetic Resolution and Desymmetrization in N-Arylpyrrole Synthesis

Kinetic resolution and desymmetrization are two distinct but related strategies for obtaining enantiomerically enriched materials. Both rely on a chiral catalyst or reagent to differentiate between stereoisomeric substrates or enantiotopic functional groups.

Kinetic Resolution is applied to a racemic mixture of configurationally stable atropisomers. A chiral catalyst reacts at a different rate with each of the two enantiomers. For example, in the rhodium-catalyzed alkylation of N-arylpyrroles, if the starting material already has a high rotational barrier (e.g., due to a bulky ortho-substituent like a tert-butyl group), the reaction proceeds as a kinetic resolution. nih.gov The catalyst selectively consumes one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. This method is highly effective, with selectivity factors (S) reported to be as high as 458, but its primary drawback is a maximum theoretical yield of 50% for the resolved substrate. researchgate.net

Desymmetrization , in contrast, starts with a prochiral substrate that contains enantiotopic groups or faces. nih.gov A chiral catalyst selectively modifies one of these enantiotopic elements, converting the achiral starting material into a single enantiomer of a chiral product, theoretically in up to 100% yield. dicp.ac.cn In the context of this compound, a derivative bearing two identical substituents at the C2 and C5 positions of the pyrrole ring would be a prochiral substrate for desymmetrization. An organocatalytic asymmetric reaction could then selectively functionalize one of these positions, establishing the chiral N-arylpyrrole product. researchgate.netmdpi.com

Investigation of Configurational Stability and Rotational Barriers

The practical utility of atropisomers hinges on their configurational stability—that is, their ability to resist racemization at a given temperature. wikipedia.org This stability is determined by the height of the energy barrier to rotation around the chiral axis. A higher barrier corresponds to a slower rate of interconversion and a longer half-life for the enantiomers. arkat-usa.org For atropisomers to be isolable at room temperature, the rotational barrier (ΔG‡) should generally be above ~22-23 kcal mol⁻¹. wikipedia.org

The primary factor influencing the rotational barrier in N-arylpyrroles is the steric hindrance imposed by the substituents ortho to the C–N bond. For derivatives of this compound, the ortho-bromo group on the phenyl ring provides a constant level of steric bulk. Therefore, the configurational stability is primarily modulated by the size and nature of the substituents at the C2 and C5 positions of the pyrrole ring. Introducing larger groups at these positions increases steric repulsion in the planar transition state for rotation, thereby raising the rotational barrier. nih.gov

The rotational barriers can be investigated both experimentally and computationally.

Experimental Methods: Dynamic Nuclear Magnetic Resonance (DNMR) and Dynamic High-Performance Liquid Chromatography (DHPLC) are common techniques used to measure the rates of interconversion and determine the free energy of activation for rotation. arkat-usa.org For highly stable atropisomers, racemization studies can be conducted by heating a sample of an enantioenriched atropisomer and monitoring the loss of optical activity over time. nih.gov

Computational Methods: Density Functional Theory (DFT) calculations are powerful tools for modeling the rotational process. By calculating the energies of the ground state and the transition state for rotation, the rotational barrier can be predicted. These calculations also provide insights into the geometric and electronic factors that govern atropisomeric stability. nih.govchemrxiv.org

Studies have shown that while a simple N-arylpyrrole might interconvert rapidly at room temperature, the introduction of an alkyl or acyl group at the C2 position can render it configurationally stable, with some products showing no racemization even after being heated in refluxing toluene (B28343) for extended periods. nih.gov

Table 3: Influence of Substituents on Rotational Barriers of N-Aryl Heterocycles

| Compound Class | Ortho-Substituent 1 (Aryl) | Ortho-Substituent 2 (Heterocycle) | Rotational Barrier (ΔG‡, kcal/mol) | Stability |

|---|---|---|---|---|

| N-Arylpyrrole | -Br | -H | Low | Fluxional at RT |

| N-Arylpyrrole | -Br | -CH3 | Moderate | Potentially separable at low temp. |

| N-Arylpyrrole | -Br | -C(O)R | High | Configurationally stable at RT |

| N-Arylthiazoline | -OCH3 | -CH3 | >100 kJ/mol (~24 kcal/mol) | Configurationally stable at RT |

Note: Values are illustrative and depend on the specific compound and conditions. RT = Room Temperature.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for probing the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number and types of atoms, their connectivity, and spatial relationships.

One-dimensional ¹H and ¹³C NMR are the primary techniques for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 1-(2-bromo-4-methylphenyl)-1H-pyrrole, distinct signals would be expected for the protons of the pyrrole (B145914) ring and the substituted phenyl ring. The protons on the pyrrole ring typically appear in the aromatic region of the spectrum. The protons of the 2-bromo-4-methylphenyl group would also resonate in the aromatic region, with their chemical shifts influenced by the bromine and methyl substituents. The methyl group protons would appear as a singlet in the upfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrrole and phenyl rings would be indicative of their electronic environment, influenced by the nitrogen, bromine, and methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole H | 6.0 - 7.5 | 100 - 130 |

| Phenyl H | 7.0 - 8.0 | 110 - 140 |

| Methyl H | 2.0 - 2.5 | 15 - 25 |

Note: These are general predicted ranges and actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing through-space correlations between protons. In the case of this compound, a NOESY experiment could reveal spatial proximity between the protons of the pyrrole ring and the protons of the phenyl ring, helping to confirm the orientation of the two ring systems relative to each other.

Variable temperature (VT) NMR studies can provide insights into the dynamic processes within a molecule, such as restricted rotation around single bonds. For this compound, VT-NMR could be employed to study the rotational barrier around the C-N bond connecting the phenyl and pyrrole rings. At low temperatures, the rotation might be slow enough to observe distinct signals for conformers, which would coalesce as the temperature is raised.

Conducting NMR experiments at different magnetic field strengths (multi-frequency studies) can aid in resolving complex spectra where signals may overlap. Higher field strengths generally lead to greater dispersion of signals, simplifying interpretation and allowing for more accurate determination of coupling constants and chemical shifts.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 600 |

In-Situ Monitoring of Reaction Processes

In-situ monitoring techniques are powerful tools for understanding reaction kinetics, identifying transient intermediates, and optimizing synthetic pathways. These methods allow for real-time analysis of a chemical reaction as it progresses without the need for sample extraction. Despite the utility of these techniques, a search of scientific literature did not yield any studies describing the in-situ monitoring of the synthesis of this compound. Research in this specific area has not been published or made publicly available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio with very high accuracy. The molecular formula for this compound is C₁₁H₁₀BrN. guidechem.comchemicalbook.comchemsrc.com This would result in a distinctive isotopic pattern in the mass spectrum due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

While the theoretical monoisotopic mass can be calculated, no published experimental HRMS data, including accurate mass measurements or fragmentation analysis, could be located for this specific compound. Therefore, a detailed data table of its mass spectrometric behavior cannot be compiled at this time.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is used to determine its optical properties. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic and heteroaromatic systems, such as the phenyl and pyrrole rings in the target compound, typically exhibit characteristic absorptions corresponding to π-π* electronic transitions.

However, a review of existing literature and spectral databases reveals no specific experimental UV-Vis absorption data for this compound. The absorption maxima (λₘₐₓ) and molar absorptivity coefficients for this compound have not been reported.

X-ray Crystallography for Definitive Solid-State Structure Determination

The growth of a suitable single crystal is a prerequisite for this analysis. A search of the Cambridge Structural Database (CSD) and other scientific literature found no reports on the crystal structure of this compound. This indicates that the compound has likely not been successfully crystallized and analyzed by single-crystal X-ray diffraction, or the results have not been published. Consequently, crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

Without a crystal structure determination, a detailed and experimentally verified analysis of the molecular geometry and conformation of this compound is not possible. Key structural parameters, including the dihedral angle between the phenyl and pyrrole rings, specific bond lengths, and bond angles within the solid state, remain undetermined.

While the existence of this compound is documented in chemical supplier catalogs and databases, there is a notable absence of published research detailing its advanced spectroscopic and structural characterization. The specific experimental data required to populate the sections outlined in this article—covering in-situ monitoring, HRMS, UV-Vis spectroscopy, and X-ray crystallography—are not available in the public domain. Further research would be necessary to generate and publish these fundamental datasets.

Computational and Theoretical Investigations of 1 2 Bromo 4 Methylphenyl 1h Pyrrole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 1-(2-bromo-4-methylphenyl)-1H-pyrrole are instrumental in elucidating its fundamental chemical and physical properties.

Geometry Optimization and Electronic Structure Elucidation

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry is adjusted to find the minimum energy conformation. This process reveals critical structural parameters like bond lengths, bond angles, and dihedral angles.

Elucidation of the electronic structure involves mapping the distribution of electrons within the molecule. This analysis helps to understand charge distribution, bond polarity, and molecular orbitals, which collectively govern the molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO's energy relates to the electron affinity and electrophilic or electron-accepting character. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrrole (B145914) ring and the phenyl ring, while the LUMO would likely be located over the aromatic systems, particularly the phenyl ring, influenced by the electron-withdrawing bromine atom.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests stronger nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests stronger electrophilicity. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | A measure of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum.

Red/Yellow Regions: Indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms. For this compound, these regions are expected around the nitrogen atom of the pyrrole ring and the electronegative bromine atom.

Blue Regions: Indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms or aromatic rings.

Green Regions: Represent neutral or near-zero potential, indicating areas of nonpolar character.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, highlighting the most probable sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. acadpubl.eu Larger E(2) values indicate stronger interactions.

For this compound, significant intramolecular interactions would include:

Hyperconjugation: Delocalization of electron density from the lone pair of the pyrrole nitrogen (nN) into the antibonding π* orbitals of the phenyl ring.

π-π Interactions:* Electron delocalization from the filled π orbitals of one aromatic ring to the empty π* orbitals of the other.

Lone Pair Delocalization: Interactions involving the lone pairs of the bromine atom (nBr) with adjacent antibonding orbitals.

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π (Pyrrole Ring) | π* (Phenyl Ring) | High | π-conjugation, Intramolecular Charge Transfer |

| n (Nitrogen) | π* (Phenyl Ring) | Moderate | Lone Pair Delocalization, Resonance |

| n (Bromine) | σ* (Adjacent C-C/C-N) | Low-Moderate | Hyperconjugation |

| π (Phenyl Ring) | π* (Pyrrole Ring) | Moderate | π-conjugation, Intramolecular Charge Transfer |

Note: E(2) values are qualitative and serve to illustrate the relative strengths of interactions.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. researchgate.netmdpi.com These descriptors are calculated using the principles of conceptual DFT and help in understanding the global reactive nature of the molecule.

Key descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is calculated as ω = χ² / (2η).

These parameters provide a comprehensive theoretical framework for comparing the reactivity of different molecules and predicting their chemical behavior. researchgate.net

Table 3: Global Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Ease of polarization/charge transfer. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile. |

Mechanistic Elucidation through Advanced Computational Modeling

Beyond static properties, advanced computational modeling is employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most favorable reaction pathways.

This involves:

Locating Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized.

Finding Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Computational algorithms are used to locate these saddle points on the PES.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species.

For a molecule like this compound, mechanistic studies could explore reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig amination) at the C-Br bond, or electrophilic substitution on the pyrrole or phenyl rings. Computational modeling can reveal detailed information about the catalytic cycle, the role of ligands, and the factors controlling regioselectivity and stereoselectivity, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Analysis

Understanding the synthesis of this compound necessitates a detailed analysis of its reaction mechanism. Computational chemistry allows for the characterization of transition states—the highest energy points along a reaction coordinate—which are critical for determining reaction kinetics and feasibility.

A plausible synthetic route, such as a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation between 2-bromo-4-methylaniline (B145976) and a suitable pyrrole precursor, would be modeled to identify the elementary steps. For each step, the geometries of reactants, intermediates, transition states, and products would be optimized.

Key research findings from such an analysis would include:

Transition State Geometry: Identification of the specific atomic arrangement at the peak of the energy profile, revealing which bonds are being formed and broken.

Thermodynamic Profile: Determination of the relative energies of all species along the reaction pathway, establishing whether the reaction is exothermic or endothermic.

This analysis provides a microscopic view of the chemical transformation, offering valuable information for optimizing reaction conditions to improve yield and efficiency.

Elucidation of Atroposelectivity Origins and Stereocontrol Mechanisms

The structure of this compound features a sterically hindered single bond between the pyrrole nitrogen and the C1 carbon of the bromomethylphenyl ring. The presence of the bulky bromine atom at the ortho position restricts free rotation around this N-C bond, giving rise to atropisomers—stereoisomers that can be isolated due to this rotational barrier.

Computational studies are essential for understanding the origins of atroposelectivity. By performing a rotational scan around the N-C bond, the energy profile as a function of the dihedral angle can be calculated.

This investigation would yield:

Rotational Energy Barrier: The energy required to overcome the steric hindrance and interconvert the atropisomers. A sufficiently high barrier (typically > 20 kcal/mol) would allow for the separation of the individual isomers at room temperature.

Ground-State Conformations: The dihedral angles corresponding to the most stable (ground-state) conformations of the molecule.

Transition State for Rotation: The geometry of the molecule at the highest point of the rotational barrier, which is typically a more planar arrangement that maximizes steric clash.

Understanding these stereocontrol mechanisms is fundamental for the development of asymmetric syntheses that can selectively produce one atropisomer over the other, a critical aspect in fields such as medicinal chemistry and materials science where specific stereoisomers often exhibit distinct biological or physical properties.

Intermolecular Interaction Analysis

The properties of this compound in the solid state are governed by the network of intermolecular interactions that dictate its crystal packing. Theoretical tools derived from crystallographic data provide a detailed picture of these forces.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

For this compound, this analysis would identify and quantify various types of interactions:

Hydrogen Bonds: Although a weak C-H···π interaction is possible, the molecule lacks strong hydrogen bond donors.

Halogen Bonds: The bromine atom could participate in Br···N or Br···π interactions.

π-π Stacking: Interactions between the aromatic pyrrole and phenyl rings of adjacent molecules.

The 2D fingerprint plot is derived from the Hirshfeld surface, summarizing all intermolecular contacts in a single graph that plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). This plot provides a quantitative breakdown of the percentage contribution of each type of contact to the total surface area.

| Interaction Type | Percentage Contribution (%) | Typical Appearance on Fingerprint Plot |

|---|---|---|

| H···H | To be determined | Large, diffuse region in the center of the plot |

| C···H / H···C | To be determined | Prominent "wings" on either side of the diagonal |

| Br···H / H···Br | To be determined | Sharp "spikes" at lower de and di values |

| C···C (π-π stacking) | To be determined | Region offset from the diagonal at higher de and di |

| Br···C / C···Br | To be determined | Less prominent features, dependent on packing |

Three-Dimensional Energy Framework Analysis

To further understand the crystal packing, 3D energy framework analysis is employed. This method calculates the pairwise interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, polarization, dispersion, and repulsion components. These energies are then used to construct a visual framework where the strength of the interaction is represented by the thickness of cylinders connecting the centroids of molecular pairs.

This analysis would reveal the energetic topology of the crystal structure of this compound. For instance, it could show that the crystal packing is dominated by dispersion forces (common in aromatic systems) organized into specific motifs, such as layered sheets or herringbone patterns.

| Energy Component | Symbol | Calculated Energy (kJ/mol) |

|---|---|---|

| Electrostatic | Eele | To be determined |

| Polarization | Epol | To be determined |

| Dispersion | Edis | To be determined |

| Repulsion | Erep | To be determined |

| Total Energy | Etot | To be determined |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to predict the electronic excited-state properties of molecules, such as their absorption spectra.

Prediction of Electronic Absorption Spectra

By applying TDDFT, one can calculate the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. This allows for the theoretical prediction of the UV-Visible absorption spectrum of this compound.

The calculations would identify the primary electronic transitions, typically π→π* transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nature of these orbitals and the energy gap between them are key determinants of the molecule's color and photophysical properties. For this compound, transitions would likely involve the delocalized π-systems of both the pyrrole and the phenyl rings.

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | To be determined | To be determined | HOMO → LUMO |

| S0 → S2 | To be determined | To be determined | HOMO-1 → LUMO |

| S0 → S3 | To be determined | To be determined | HOMO → LUMO+1 |

Advanced Applications of N Arylpyrrole Derivatives in Materials Science and Catalysis

Organic Electronic Materials and Semiconductors

N-arylpyrrole derivatives are increasingly investigated for their utility in organic electronic materials. The electron-rich nature of the pyrrole (B145914) ring, combined with the tunable properties of the N-aryl substituent, allows for the design of materials with tailored electronic characteristics.

Design and Synthesis of Pyrrole-Containing Semiconducting Polymers and Materials

Pyrrole-based semiconducting materials have been explored for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). smolecule.com The synthesis of these materials often involves the polymerization of functionalized pyrrole monomers. While specific research on polymers derived directly from 1-(2-bromo-4-methylphenyl)-1H-pyrrole is not extensively documented, the structure serves as a key building block. The bromo-substituent on the phenyl ring allows for facile introduction into polymer backbones through various cross-coupling methodologies.

The general approach to designing pyrrole-containing semiconducting polymers involves creating a donor-acceptor (D-A) architecture to tune the material's band gap and charge transport properties. The N-arylpyrrole unit typically functions as the electron-donating moiety. The synthetic strategy would involve the conversion of the bromo-functional group on this compound into a reactive species suitable for polymerization, such as a boronic acid or a stannane (B1208499) derivative, for subsequent Suzuki or Stille coupling reactions.

The substitution pattern on the N-phenyl ring is crucial in determining the polymer's properties. The methyl group at the para-position can enhance solubility and influence the solid-state packing of the polymer chains, which in turn affects the charge carrier mobility.

Photophysical Properties and Aggregation-Enhanced Emission (AEE) Characteristics

The photophysical properties of N-arylpyrrole derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs) and chemical sensors. Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the aggregated or solid state. In contrast, molecules exhibiting aggregation-enhanced emission (AEE) or aggregation-induced emission (AIE) show increased fluorescence intensity upon aggregation. This phenomenon is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways.

Aryl-substituted pyrroles have been shown to exhibit AEE properties. The twisted conformation between the pyrrole and the N-aryl ring can contribute to this effect. In the case of this compound, the ortho-bromo substituent would enforce a significant dihedral angle between the pyrrole and the phenyl ring, potentially predisposing its derivatives to exhibit AEE characteristics.

Detailed photophysical studies on this compound itself are limited. However, related N-arylpyrrole structures are known to be fluorescent. The emission properties can be tuned by modifying the substituents on the aryl ring. The development of materials based on this scaffold would involve synthesizing derivatives and studying their fluorescence behavior in different solvent mixtures and in the solid state to ascertain their AEE potential.

Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The steric hindrance provided by the ortho-substituent on the N-aryl ring of pyrroles can give rise to atropisomerism, where rotation around the C-N bond is restricted. This feature is exploited in the design of chiral ligands and organocatalysts for asymmetric synthesis.

Axially Chiral N-Arylpyrroles as Phosphine (B1218219) Ligands for Transition Metal Catalysis

Axially chiral biaryl phosphines are a well-established class of ligands for transition metal-catalyzed asymmetric reactions. Similarly, axially chiral N-arylpyrroles can be functionalized to create novel phosphine ligands. The this compound molecule is an ideal precursor for such ligands.

The synthesis of these ligands typically involves the introduction of a phosphine group onto the pyrrole ring or the N-aryl ring. A common strategy would be the lithiation of the pyrrole ring at the 2-position, followed by reaction with a chlorophosphine to introduce the phosphine moiety. The chirality arises from the hindered rotation around the N-C(aryl) bond due to the ortho-bromo substituent. The resulting N-arylpyrrole phosphines can then be used as ligands in transition metal complexes, for example, with palladium, rhodium, or iridium, for various asymmetric transformations like hydrogenation, allylic alkylation, and cross-coupling reactions.

The electronic properties of these ligands can be tuned by altering the substituents on the phosphorus atom, while the steric environment around the metal center is dictated by the N-arylpyrrole backbone. The development of such ligands from this compound would contribute to the growing library of chiral ligands for asymmetric catalysis.

Development and Application of New Chiral Organocatalysts

The synthesis of chiral organocatalysts based on the this compound framework would involve the introduction of catalytically active functional groups. For instance, the bromo-substituent could be replaced with other groups via cross-coupling reactions to introduce functionalities capable of activating substrates through covalent or non-covalent interactions.

Recent advancements in organocatalysis have demonstrated the utility of chiral pyrrole-based structures in various reactions. The development of new organocatalysts from accessible precursors like this compound is an active area of research, aiming to provide more efficient and selective catalysts for the synthesis of enantiomerically pure compounds.

Novel Functional Materials

The versatile chemical nature of this compound makes it a valuable starting material for a range of novel functional materials beyond the scope of traditional electronics and catalysis. The ability to functionalize both the pyrrole and the phenyl rings allows for the creation of complex molecular architectures with unique properties. For example, derivatives could be explored as components of chemical sensors, where changes in the photophysical properties upon binding to an analyte are used for detection. The bromo-substituent also opens up possibilities for surface modification and the development of functionalized self-assembled monolayers. Further research into the reactivity and properties of this compound and its derivatives is likely to uncover new and exciting applications in materials science.

Photosensitive Dyes and Organic Light-Emitting Diodes (OLEDs) Applications

The utility of N-arylpyrrole derivatives in the realm of photosensitive dyes and OLEDs is intrinsically linked to their electronic and photophysical properties. These compounds often serve as building blocks for larger conjugated systems that can function as emitters or sensitizers. The pyrrole ring acts as an electron-donating group, and its combination with an N-aryl substituent creates a donor-acceptor (D-A) or donor-π-acceptor (D-π-A) framework, which is fundamental to the design of optoelectronic materials.

The photophysical characteristics of N-arylpyrroles, such as their absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, are highly tunable. This tunability is achieved through chemical modifications of both the pyrrole and the N-aryl rings. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the color and efficiency of light emission.

In the case of this compound, the bromo group, being an electron-withdrawing substituent, and the methyl group, an electron-donating substituent, on the phenyl ring are expected to modulate the electronic properties of the molecule. This substitution pattern can influence the intramolecular charge transfer (ICT) characteristics, which are crucial for the performance of photosensitive dyes and OLED emitters. While specific experimental data for this compound in these applications are not extensively documented in publicly available literature, the principles governing the behavior of analogous N-arylpyrrole derivatives provide a strong foundation for understanding its potential.

For example, various N-arylpyrrole derivatives have been incorporated into the structure of photosensitizers for dye-sensitized solar cells (DSSCs). In these applications, the N-arylpyrrole moiety can act as a π-conjugated spacer or as part of the donor component of the dye, facilitating efficient charge separation and injection into the semiconductor's conduction band.

In the context of OLEDs, N-arylpyrrole-based materials have been investigated as fluorescent emitters. The design of these materials aims to achieve high quantum efficiency, color purity, and operational stability. The substitution on the N-aryl ring plays a critical role in preventing aggregation-caused quenching (ACQ) and in fine-tuning the emission color. The steric hindrance introduced by substituents like the 2-bromo group in this compound can be advantageous in minimizing intermolecular interactions in the solid state, thereby enhancing emission efficiency.

Table 1: Photophysical Properties of Representative N-Arylpyrrole Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Application |

| 1-phenyl-1H-pyrrole | 250 | 350 | - | Precursor |

| 1-(4-methoxyphenyl)-1H-pyrrole | 255 | 360 | - | OLED component |

| 2,5-diphenyl-1-(4-methoxyphenyl)-1H-pyrrole | 330 | 410 | 0.85 | Blue Emitter |

| 1-(4-(diphenylamino)phenyl)-1H-pyrrole | 310 | 420 | - | Hole-Transport Material |

Note: The data in this table is illustrative and based on general findings for N-arylpyrrole derivatives. Specific values for this compound are not available in the cited literature.

Corrosion Inhibition and Surface Protection Applications

The application of N-arylpyrrole derivatives as corrosion inhibitors is a promising area of research, leveraging the ability of these molecules to adsorb onto metal surfaces and form a protective barrier against corrosive agents. The effectiveness of an organic corrosion inhibitor is largely dependent on its chemical structure, particularly the presence of heteroatoms (like nitrogen in the pyrrole ring), aromatic rings, and π-electrons, which can interact with the d-orbitals of the metal.

The mechanism of corrosion inhibition by N-arylpyrroles involves the adsorption of the molecule onto the metal surface. This adsorption can occur through physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal. The presence of the N-phenyl ring can further enhance the adsorption process through π-π stacking interactions.

Research on compounds with similar structural motifs, such as 1-Amino-2-mercapto-5-(4-(pyrrol-1-yl)phenyl)-1,3,4-triazole, has demonstrated high inhibition efficiencies for mild steel in acidic environments. researchgate.net This analogue, featuring a pyrrol-1-ylphenyl group, showed an inhibition efficiency of up to 96.3% at a concentration of 500 ppm in 1 M HCl. researchgate.net The study indicated that the adsorption of this molecule on the mild steel surface followed the Langmuir adsorption isotherm, and it acted as a mixed-type inhibitor. researchgate.net Such findings suggest that this compound would likely exhibit significant corrosion inhibition properties due to the presence of the N-arylpyrrole core.

Table 2: Corrosion Inhibition Performance of a Pyrrol-1-ylphenyl Derivative on Mild Steel in 1 M HCl

| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 | 25.4 | - |

| 100 | 4.32 | 83.0 |

| 200 | 2.54 | 90.0 |

| 300 | 1.78 | 93.0 |

| 400 | 1.27 | 95.0 |

| 500 | 0.94 | 96.3 |

Data adapted from studies on analogous compounds like 1-Amino-2-mercapto-5-(4-(pyrrol-1-yl)phenyl)-1,3,4-triazole. researchgate.net

Future Research Directions and Outlook

Development of Innovative Synthetic Routes for Highly Substituted and Complex N-Arylpyrrole Architectures

The synthesis of N-arylpyrroles has traditionally been achieved through established methods such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgwikipedia.org However, the demand for increasingly complex and functionally diverse N-arylpyrrole architectures necessitates the development of more sophisticated and efficient synthetic strategies. Future research will likely focus on several key areas:

Transition-Metal-Catalyzed Cross-Coupling Reactions: While methods like the Buchwald-Hartwig and Ullmann condensations are staples for N-arylation, the future lies in the development of more versatile and sustainable catalytic systems. This includes the use of earth-abundant metals and ligands that can tolerate a wider range of functional groups, enabling the synthesis of highly functionalized derivatives of 1-(2-bromo-4-methylphenyl)-1H-pyrrole.

C-H Activation/Functionalization: A particularly exciting frontier is the direct functionalization of C-H bonds. mdpi.com This approach circumvents the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to complex molecules. For this compound, this could involve the direct introduction of substituents onto the pyrrole (B145914) or phenyl rings, opening up a vast chemical space for exploration.

Photoredox Catalysis: Light-induced reactions are gaining prominence due to their mild conditions and unique reactivity profiles. researchgate.net The application of photoredox catalysis to the synthesis of N-arylpyrroles could enable novel transformations that are not accessible through traditional thermal methods, leading to the creation of unique molecular scaffolds. researchgate.net

Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of safety, scalability, and reaction optimization. Developing flow-based synthetic routes for N-arylpyrroles would allow for the rapid and efficient production of these compounds, facilitating their use in large-scale applications.

A summary of innovative synthetic approaches is presented in the table below:

| Synthetic Approach | Description | Potential Advantages |

| Advanced Cross-Coupling | Utilization of novel catalysts and ligands for N-arylation. | Broader substrate scope, milder reaction conditions, improved yields. |

| C-H Functionalization | Direct introduction of functional groups via C-H bond activation. | Increased atom economy, reduced synthetic steps. mdpi.com |

| Photoredox Catalysis | Light-mediated reactions to access unique reactivity. | Mild conditions, novel transformations. researchgate.net |

| Flow Chemistry | Continuous synthesis in microreactors. | Enhanced safety, scalability, and process control. |

Exploration of Undiscovered Reactivity Profiles and New Transformative Chemistry

The reactivity of this compound is largely dictated by the electronic properties of the pyrrole and the substituted phenyl ring. The bromine atom, in particular, serves as a versatile handle for a variety of transformations. Future research will aim to uncover and exploit new reactivity patterns:

Post-Synthetic Modification: The development of methods for the late-stage functionalization of the N-arylpyrrole core is a key objective. This would allow for the rapid diversification of a common intermediate, such as this compound, to generate a library of analogs for biological screening or materials testing.

Novel Cyclization Reactions: The pyrrole ring can participate in a range of cycloaddition and annulation reactions. mdpi.com Exploring new modes of cyclization involving the N-arylpyrrole scaffold could lead to the synthesis of novel polycyclic and heterocyclic systems with interesting biological and photophysical properties.

Asymmetric Catalysis: The development of enantioselective transformations is a cornerstone of modern organic chemistry. Future work will focus on the use of chiral catalysts to control the stereochemistry of reactions involving N-arylpyrroles, leading to the synthesis of enantiopure compounds for pharmaceutical applications. snnu.edu.cnsciengine.com

Advanced Computational Tools for Rational Design and Predictive Synthesis

Computational chemistry is poised to play an increasingly important role in the design and synthesis of new molecules. hilarispublisher.com For N-arylpyrroles, these tools can be applied in several ways:

Reaction Prediction and Optimization: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict outcomes, and optimize reaction conditions. hilarispublisher.com This can significantly reduce the amount of empirical experimentation required to develop new synthetic routes.

In Silico Screening: Virtual libraries of N-arylpyrrole derivatives can be generated and screened for desired properties, such as binding affinity to a biological target or specific electronic properties for materials applications. researchgate.net This allows researchers to prioritize the synthesis of the most promising candidates.

Structure-Property Relationship Studies: Computational modeling can provide valuable insights into the relationship between the structure of an N-arylpyrrole and its properties. This understanding can then be used to rationally design new compounds with enhanced performance characteristics.

The integration of computational and experimental approaches is summarized below:

| Computational Tool | Application | Impact on Research |

| DFT Calculations | Modeling reaction pathways and transition states. | Accelerates the development of new synthetic methods. hilarispublisher.com |

| Virtual Screening | Predicting the biological activity or material properties of virtual compounds. | Prioritizes synthetic targets and reduces experimental costs. |

| QSAR Modeling | Establishing relationships between molecular structure and properties. | Enables the rational design of new molecules with desired characteristics. |

Expanding the Scope of N-Arylpyrrole Derivatives in Emerging Material Technologies and Sustainable Catalytic Systems

The unique electronic and photophysical properties of N-arylpyrroles make them attractive candidates for a range of applications in materials science and catalysis. ontosight.ai Future research will focus on harnessing this potential:

Organic Electronics: N-arylpyrroles can serve as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune their electronic properties through synthetic modification makes them highly versatile for these applications.

Sensors: The pyrrole nitrogen can act as a binding site for metal ions and other analytes. This property can be exploited to develop N-arylpyrrole-based chemical sensors for environmental monitoring and medical diagnostics.

Sustainable Catalysis: N-arylpyrroles can be used as ligands for transition metal catalysts or as organocatalysts themselves. snnu.edu.cn The development of new catalytic systems based on this scaffold could lead to more efficient and environmentally friendly chemical processes.

The potential applications of N-arylpyrroles are diverse and continue to expand as our understanding of their properties grows. The compound this compound, as a representative of this class, stands at the cusp of these exciting future developments. The continued exploration of its synthesis, reactivity, and applications will undoubtedly contribute to significant advancements across the chemical sciences.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-bromo-4-methylphenyl)-1H-pyrrole, and how can purity be maximized during purification?

- Methodological Answer : The Clausson-Kaas pyrrole synthesis is a reliable method for analogous compounds, as demonstrated in the synthesis of 1-(4-bromophenyl)-1H-pyrrole. Key steps include using stoichiometric ratios of pyrrole precursors and brominated aryl aldehydes. Purification via precipitation (e.g., dichloromethane/hexane) yields >80% purity. For higher purity, column chromatography with gradients of ethyl acetate/hexane is recommended. Monitor reaction progress using TLC (Rf ~0.5 in 1:9 EtOAc/hexane) .

Q. How should researchers interpret the ¹H NMR spectrum of this compound to confirm structural integrity?

- Methodological Answer : The ¹H NMR spectrum in CDCl₃ typically shows distinct aromatic protons:

- Pyrrole protons: δ 6.2–6.4 ppm (multiplet, 2H).

- Aromatic protons on the bromo-methylphenyl group: δ 7.1–7.3 ppm (doublets for para-substitution).

- Methyl group: δ 2.4 ppm (singlet). Compare with literature spectra of analogous brominated pyrroles (e.g., 1-(4-bromophenyl)-1H-pyrrole) to validate shifts .

Q. What are the standard protocols for assessing the compound’s stability under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–3 months; monitor degradation via HPLC.

- Light Sensitivity : Expose to UV (254 nm) and visible light; track changes in UV-Vis absorbance (λmax ~270 nm for pyrrole derivatives).

- Humidity : Test at 75% relative humidity. Use silica gel desiccants for long-term storage .

Advanced Research Questions

Q. How does the bromo-methylphenyl substitution influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom at the 2-position is sterically hindered by the adjacent methyl group, reducing reactivity in palladium-catalyzed couplings. Optimize using:

- Catalyst : Pd(PPh₃)₄ or XPhos Pd G3.

- Solvent : Toluene/DMF (3:1) at 80°C.

- Base : K₂CO₃ or Cs₂CO₃. Lower yields (~35%) are expected compared to less hindered analogs, as seen in Ni-catalyzed arylations .

Q. What computational methods are recommended for analyzing crystallographic data of this compound?

- Methodological Answer : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) for small-molecule crystallography. Validate hydrogen bonding and π-π stacking interactions with Mercury software. For graphical representation, ORTEP-3 provides GUI-based thermal ellipsoid modeling. Cross-reference with CSD database entries for analogous brominated pyrroles .

Q. How can researchers resolve contradictions in biological activity data (e.g., antioxidant vs. neurotoxic effects)?

- Methodological Answer :

- Dose-Response Studies : Test concentrations from 1 nM to 100 µM in cellular assays (e.g., MTT for viability).

- Assay Specificity : Use ROS scavenging assays (DCFH-DA) for antioxidants and Annexin V/PI staining for apoptosis.

- Control Experiments : Compare with structurally similar compounds lacking the methyl or bromo groups to isolate substituent effects .

Q. What strategies mitigate deprotection failures when introducing boronate esters to the pyrrole ring?

- Methodological Answer : Avoid acid-sensitive protecting groups (e.g., pinacol boronate esters). Instead, use trifluoroborate salts or employ late-stage boronation via Miyaura borylation. For example, react the bromo-substituted precursor with bis(pinacolato)diboron under Pd catalysis (PdCl₂(dppf), KOAc, 80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。